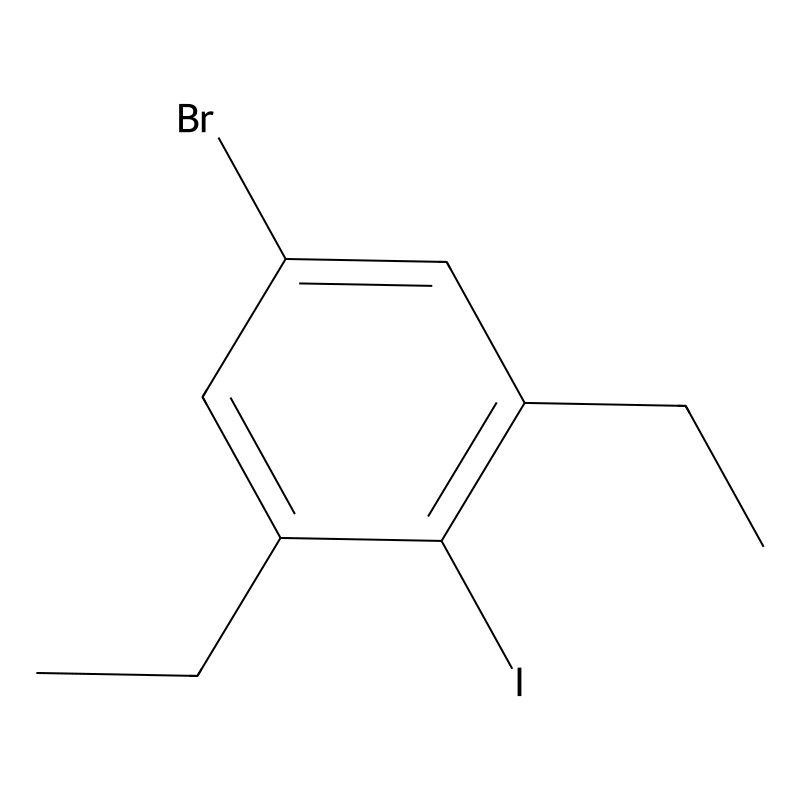

5-Bromo-1,3-diethyl-2-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-1,3-diethyl-2-iodobenzene is an organic compound with the molecular formula CHBrI. It features a bromine atom and an iodine atom attached to a benzene ring that also contains two ethyl groups at the 1 and 3 positions. This compound is classified as a halogenated aromatic hydrocarbon, which is significant in various

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups, such as amines or thiols.

- Cross-Coupling Reactions: This compound can be involved in cross-coupling reactions, such as Suzuki or Stille reactions, where it couples with organometallic reagents to form biaryl compounds.

The synthesis of 5-bromo-1,3-diethyl-2-iodobenzene typically involves halogenation of the corresponding diethylbenzene derivative. Common methods include:

- Electrophilic Aromatic Substitution: Starting from 1,3-diethylbenzene, bromination can be performed using bromine in the presence of a Lewis acid catalyst.

- Iodination: Following bromination, iodination can be achieved using iodine in the presence of oxidizing agents such as potassium iodide or iodine monochloride.

- Direct Halogenation: Alternatively, direct halogenation methods may be employed where both bromine and iodine are introduced simultaneously under controlled conditions.

5-Bromo-1,3-diethyl-2-iodobenzene has potential applications in:

- Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.

- Material Science: In the development of organic electronic materials due to its unique electronic properties.

- Chemical Research: As a reagent in organic synthesis for producing more complex molecules.

Interaction studies involving 5-bromo-1,3-diethyl-2-iodobenzene often focus on its reactivity with various nucleophiles and its behavior in different solvents. Understanding these interactions is crucial for predicting its behavior in biological systems and industrial applications. Studies may also explore its interactions with enzymes or receptors relevant to drug design.

Several compounds share structural similarities with 5-bromo-1,3-diethyl-2-iodobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-2-iodo-1,3-dimethylbenzene | CHBrI | Contains dimethyl groups instead of ethyl |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | CHBrClF | Contains chlorine and fluorine substituents |

| 4-Bromo-1,3-diethylbenzene | CHBr | Substituent at the para position |

Uniqueness of 5-Bromo-1,3-Diethyl-2-Iodobenzene

The uniqueness of 5-bromo-1,3-diethyl-2-iodobenzene lies in its specific arrangement of bromine and iodine substituents along with two ethyl groups on the benzene ring. This configuration not only influences its chemical reactivity but also its potential biological activity compared to other halogenated compounds. The combination of both bromine and iodine makes it particularly interesting for further synthetic transformations and applications in medicinal chemistry.